3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride
CAS No.:
Cat. No.: VC18099136
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19Cl2N3 |
|---|---|
| Molecular Weight | 288.21 g/mol |
| IUPAC Name | 3-(1,4-diazepan-1-ylmethyl)benzonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C13H17N3.2ClH/c14-10-12-3-1-4-13(9-12)11-16-7-2-5-15-6-8-16;;/h1,3-4,9,15H,2,5-8,11H2;2*1H |
| Standard InChI Key | ZJJLQRZRWCCZHN-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCN(C1)CC2=CC(=CC=C2)C#N.Cl.Cl |
Introduction
3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the CAS number 199672-34-9. It features a diazepane ring linked to a benzonitrile group and is associated with two hydrochloride ions. The molecular formula of this compound is often reported as C13H19Cl2N3, indicating a molecular weight of approximately 288.21 g/mol, although some sources may slightly vary in their molecular weight calculations due to differences in hydrogen atom counting or rounding errors .
Synthesis and Applications
While specific synthesis methods for 3-[(1,4-Diazepan-1-yl)methyl]benzonitrile dihydrochloride are not detailed in the available literature, compounds with similar structures often involve reactions that form the diazepane ring and attach it to the benzonitrile group. This compound is used in various scientific research contexts, likely due to its unique structural features that could be exploited in pharmacological or chemical studies .
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume